3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine
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Overview
Description
3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings through cyclization reactions. One common method involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the desired heterocyclic rings. For example, the reaction of an α-keto carbon with amidines can lead to the formation of imidazole rings .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the formation of the imidazole and pyrazole rings. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the heterocyclic rings.
Scientific Research Applications
3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-4-YL)-3-(5-Ethyl-2,4-Dihydroxy-Phenyl)-1H-Pyrazole: This compound shares a similar structure but has additional functional groups that may confer different biological activities.
1-Methyl-1H-Imidazol-2-Yl-3-Methyl-4-(3-Pyridin-3-Ylmethyl): Another related compound with variations in the substituents on the heterocyclic rings.
Uniqueness
3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine is unique due to its specific arrangement of imidazole and pyrazole rings, which can result in distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N5 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H7N5/c7-6-1-4(10-11-6)5-2-8-3-9-5/h1-3H,(H,8,9)(H3,7,10,11) |
InChI Key |
MUSJWVRKVNAVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C2=CN=CN2 |
Origin of Product |
United States |
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